

# A Head-to-Head Comparison of Norepinephrine ELISA Kits for Researchers

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## Compound of Interest

Compound Name:	4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Cat. No.:	B194893

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For researchers, scientists, and drug development professionals, the accurate quantification of norepinephrine is crucial for a wide range of studies, from neuroscience to endocrinology and pharmacology. Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive and specific method for this purpose. This guide provides a side-by-side comparison of several commercially available norepinephrine ELISA kits, summarizing their performance characteristics based on manufacturer-provided data and available citations.

## Performance Characteristics of Norepinephrine ELISA Kits

The selection of an appropriate ELISA kit depends on several factors, including the required sensitivity, the expected concentration range of norepinephrine in the samples, and the sample type being analyzed. The following table summarizes the key performance metrics of several popular norepinephrine ELISA kits. It is important to note that this data is primarily derived from the manufacturers' specifications and should be considered in the context of your specific experimental needs.

Feature	Abcam (ab28778 9)	Immusmo I (BA-E- 5200R)	Elabscien ce (E-EL- 0047)	Novus Biologica ls (KA1877)	Eagle Bioscienc es (NOR- E5100)	Antibodie s.com (A74229)
Assay Type	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA
Sensitivity	< 9.375 pg/mL	1.3 pg/mL <sup>[1]</sup>	0.19 ng/mL <sup>[2][3]</sup>	36 pg/mL (Plasma), 1.7 ng/mL (Urine) <sup>[4]</sup>	16 pg/mL (Plasma), 0.24 ng/mL (Urine) <sup>[5]</sup>	< 9.375 pg/mL <sup>[5]</sup>
Detection Range	15.625 - 1000 pg/mL	0.2 - 32 ng/mL <sup>[6]</sup>	0.31 - 20 ng/mL <sup>[2][3]</sup>	93 - 33333 pg/mL (Plasma), 2.5 - 1000 ng/mL (Urine)	Not explicitly stated	15.625 - 1000 pg/mL <sup>[7]</sup>
Sample Types	Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants, Other Biological Fluids	Any biological matrix	Serum, Plasma, and other biological fluids <sup>[8][9]</sup>	Plasma, Urine <sup>[4]</sup>	Plasma, Urine	Serum, Plasma, Tissue Homogenates, and other biological fluids <sup>[5]</sup>
Cited In	3+ Publications	30+ Publications <sup>[1]</sup>	11+ Publications <sup>[2]</sup>	55+ Publications <sup>[4]</sup>	Multiple Publications <sup>[10][11][12]</sup>	1+ Publication <sup>[5]</sup>

## Experimental Protocols: A General Overview

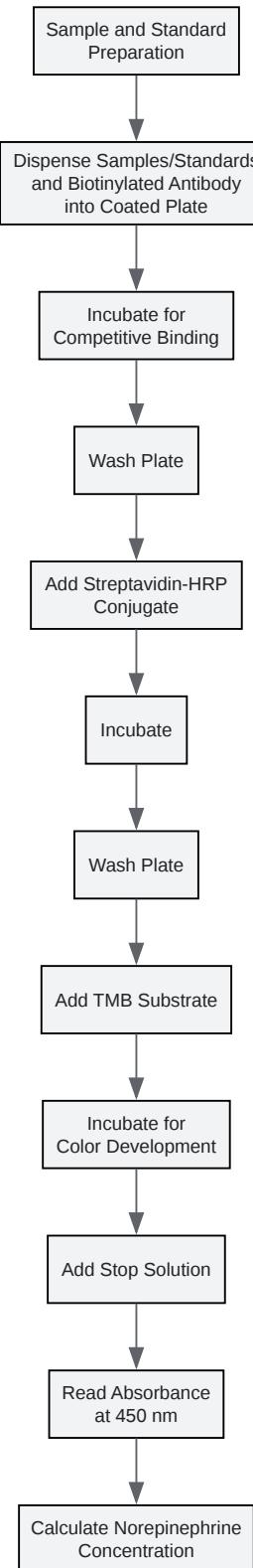
While specific protocols vary between manufacturers, the general workflow for a competitive norepinephrine ELISA is largely consistent. Below is a generalized protocol and a corresponding workflow diagram. For precise details, always refer to the manual provided with the specific kit.

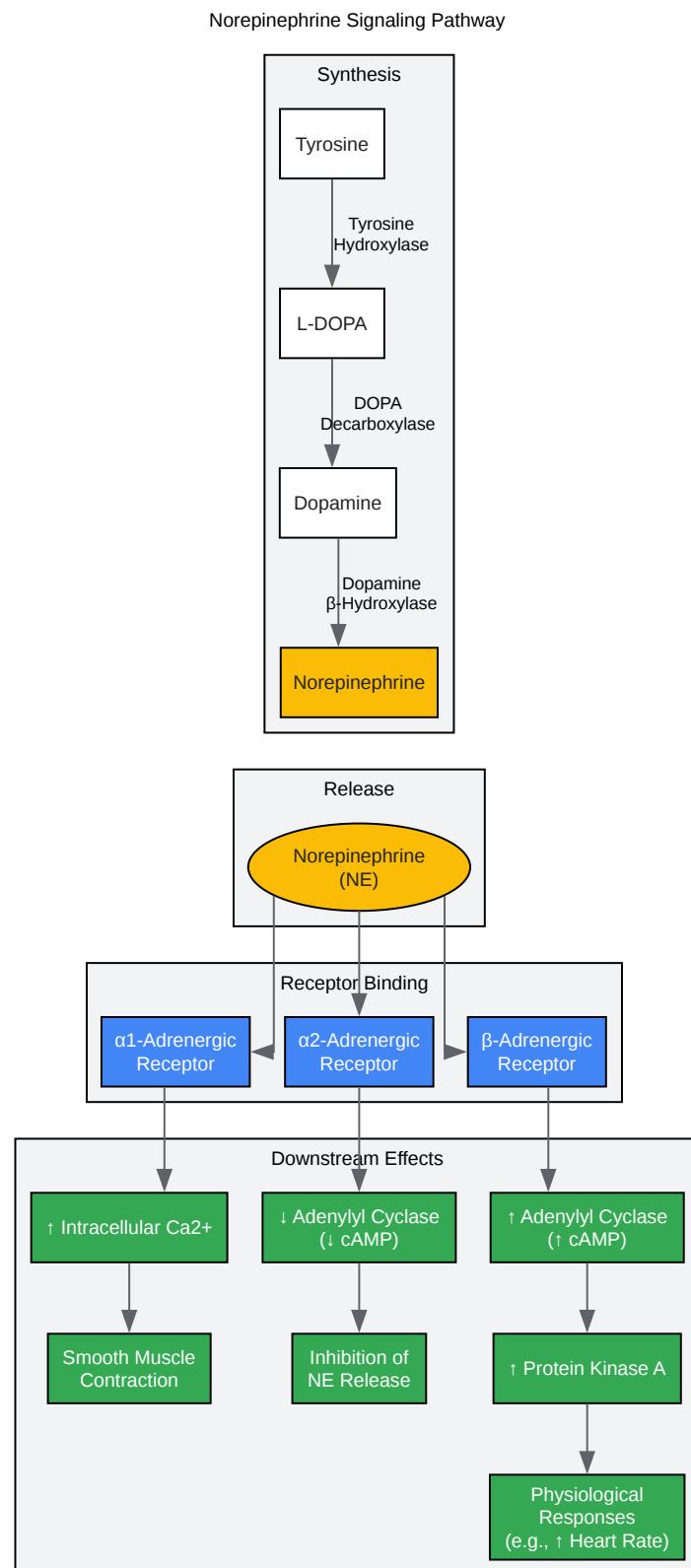
## General Experimental Steps:

- **Sample Preparation:** Samples such as plasma, serum, or tissue homogenates are prepared according to the kit's instructions. This may involve extraction and acylation steps to derivatize the norepinephrine.
- **Standard Preparation:** A series of standards with known norepinephrine concentrations are prepared to generate a standard curve.
- **Competitive Binding:** Samples and standards are added to a microplate pre-coated with a fixed amount of norepinephrine. A biotinylated antibody specific for norepinephrine is then added. The norepinephrine in the sample competes with the coated norepinephrine for binding to the antibody.
- **Incubation:** The plate is incubated to allow the binding reaction to occur.
- **Washing:** The plate is washed to remove any unbound antibody and sample components.
- **Addition of Conjugate:** A streptavidin-HRP (Horseradish Peroxidase) conjugate is added, which binds to the biotinylated antibody.
- **Incubation and Washing:** The plate is incubated again, followed by another wash step to remove unbound conjugate.
- **Substrate Addition:** A TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, which is converted by HRP into a colored product.
- **Stopping the Reaction:** A stop solution is added to terminate the reaction, usually resulting in a color change.
- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 450 nm). The concentration of norepinephrine in the samples is

then determined by comparing their absorbance to the standard curve.

## General Competitive ELISA Workflow for Norepinephrine





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